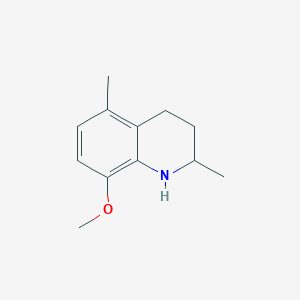

8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4,7,9,13H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZAVVBRBHHNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C2N1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxy 2,5 Dimethyl 1,2,3,4 Tetrahydroquinoline

Established Approaches for 1,2,3,4-Tetrahydroquinoline (B108954) Core Construction

The construction of the 1,2,3,4-tetrahydroquinoline ring system can be achieved through various cyclization reactions. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to close the heterocyclic ring.

Cyclization Reactions for Forming the Tetrahydroquinoline Ring System

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is typically catalyzed by an acid in a protic solvent and may require heat. wikipedia.org It is considered a special case of the Mannich reaction. wikipedia.orgorganicreactions.org The driving force for the reaction is the electrophilicity of the iminium ion formed from the condensation of the amine and the carbonyl compound under acidic conditions. wikipedia.org

The reaction is particularly effective for β-arylethylamines with electron-donating substituents on the aromatic ring, leading to high yields. jk-sci.com For less nucleophilic aromatic rings, such as a phenyl group, harsher conditions like higher temperatures and strong acids may be necessary. wikipedia.org A variation of this reaction, the Pictet-Spengler tetrahydroisoquinoline synthesis, occurs when a 3,4-dimethoxyphenyl group is used instead of an indole, generally requiring refluxing with strong acids. wikipedia.org

| Reactants | Catalyst/Reagent | Product | Reaction Type |

| β-Arylethylamine, Aldehyde or Ketone | Protic Acid (e.g., HCl, H₂SO₄) or Lewis Acid (e.g., BF₃·OEt₂) | Substituted Tetrahydroisoquinoline | Condensation |

This table summarizes the general components of the Pictet-Spengler reaction.

The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines from β-ethylamides of electron-rich aromatic compounds using condensing agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.org This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.org The resulting dihydroisoquinolines can then be reduced to form 1,2,3,4-tetrahydroisoquinolines. rsc.org

The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent. wikipedia.org The mechanism is believed to involve either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org For aromatic rings lacking electron-donating groups, a mixture of phosphorus pentoxide in refluxing phosphorus oxychloride is often most effective. wikipedia.org Subsequent reduction of the C=N bond in the dihydroisoquinoline product yields the desired tetrahydroisoquinoline.

| Starting Material | Reagents | Intermediate | Final Product |

| β-Arylethylamide | 1. Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| 2. Reducing agent |

This table outlines the two-step process of forming a tetrahydroisoquinoline via the Bischler-Napieralski reaction and subsequent reduction.

The Povarov reaction is a versatile method for synthesizing 1,2,3,4-tetrahydroquinoline derivatives. eurekaselect.com It is classified as a formal [4+2] inverse electron demand cycloaddition between an aromatic imine and an electron-rich alkene. nih.gov The reaction can be performed as a one-pot, three-component reaction involving an aniline (B41778), an aldehyde, and an activated alkene, typically catalyzed by a Lewis acid. eurekaselect.comresearchgate.net

This reaction is valuable for creating molecular diversity as it can accommodate a variety of substituents on the starting materials. researchgate.net The mechanism involves the acid-catalyzed formation of an imine from the aniline and aldehyde, which then acts as the aza-diene in the cycloaddition with the alkene. researchgate.net Various Lewis acids can be used as catalysts, and the reaction conditions can be optimized to favor the formation of the desired tetrahydroquinoline product. sci-rad.com Mechanochemical methods have also been developed for the Povarov reaction, offering a more environmentally friendly approach. nih.gov

| Component A | Component B | Component C | Catalyst | Product |

| Aniline | Aldehyde | Activated Alkene | Lewis Acid (e.g., BF₃·OEt₂, InCl₃) | Substituted 1,2,3,4-Tetrahydroquinoline |

This table illustrates the components of a typical three-component Povarov reaction.

Intramolecular hydroamination is a powerful strategy for the synthesis of nitrogen-containing heterocycles, including tetrahydroquinolines. This reaction involves the addition of an N-H bond across a C-C multiple bond within the same molecule. Gold-catalyzed intramolecular hydroamination of N-aryl propargylamines, followed by a transfer hydrogenation, can provide tetrahydroquinolines in good yields with high efficiency and regioselectivity. organic-chemistry.org

Domino reactions that incorporate a cyclization step are also effective. For instance, a sequence of reduction of a nitro group, followed by a reductive amination, can lead to the formation of the tetrahydroquinoline ring system. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse libraries of compounds. nih.govwindows.net

The Povarov reaction, as mentioned earlier, is a prime example of a three-component reaction used to synthesize tetrahydroquinolines. eurekaselect.com Other MCRs can also be designed to construct the tetrahydroquinoline scaffold. For instance, a one-pot synthesis of tetrahydroquinoline Mannich base derivatives can be achieved through a condensation reaction involving an amine, an aldehyde, and a compound with an acidic proton. nih.gov The strategic combination of different reaction types in a multicomponent fashion allows for the rapid assembly of complex heterocyclic structures. researchgate.net

Reductive Methodologies for 1,2,3,4-Tetrahydroquinoline Synthesis

The reduction of quinolines is a fundamental approach to accessing the 1,2,3,4-tetrahydroquinoline scaffold. Several catalytic and stoichiometric systems have been developed to efficiently carry out this transformation.

Reduction of Quinolines using Catalytic and Hydride Systems

Catalytic hydrogenation stands as a highly effective method for the synthesis of 1,2,3,4-tetrahydroquinolines from their corresponding quinoline (B57606) precursors. A variety of catalysts and hydrogen sources have been explored to optimize this process. For instance, a combination of [Ru(p-cymene)Cl₂]₂ and iodine has proven to be an efficient catalytic system for the hydrogenation of substituted quinolines, leading to the formation of racemic 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Hydrosilanes, in conjunction with a proton source like ethanol (B145695), offer another avenue for the reduction of quinolines. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze this reduction under solvent-free conditions. researchgate.net This system involves the stereoselective addition of two hydride ions from the hydrosilane to positions C2 and C4 of the quinoline ring, and two protons from ethanol to C3 and the nitrogen atom. researchgate.net

Metal-free hydrogenative reduction of N-heteroaromatics, including quinolines, can be achieved using hydrosilanes as the reducing agent in the presence of B(C₆F₅)₃. organic-chemistry.org The mechanism of this reaction involves an initial 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline (B1252258) intermediate, which is then further hydrogenated to the tetrahydroquinoline. organic-chemistry.org

| Catalyst/Reagent System | Hydrogen/Hydride Source | Key Features | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂/I₂ | H₂ | Efficient for preparing racemic substituted tetrahydroquinolines. | |

| Au/TiO₂ | Hydrosilane/Ethanol | Solvent-free conditions, stereoselective addition. | researchgate.net |

| B(C₆F₅)₃ | Hydrosilane | Metal-free system, proceeds via a 1,4-dihydroquinoline intermediate. | organic-chemistry.org |

Borrowing Hydrogen Methodology and Transfer Hydrogenation

The "borrowing hydrogen" or "hydrogen autotransfer" methodology presents an atom-economical and environmentally benign approach for the synthesis of complex molecules. acs.orgacs.org This strategy involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl compound, which then participates in subsequent reactions before the hydrogen is returned. acs.orgnih.gov This one-pot process often uses the alcohol as an alkylating agent, with water as the only byproduct. acs.org Manganese(I) pincer complexes have been successfully employed as catalysts in this methodology for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. acs.org

Transfer hydrogenation is another powerful technique that avoids the direct use of hydrogen gas. rsc.org Instead, a hydrogen donor molecule transfers hydrogen to the substrate. Various catalytic systems have been developed for the transfer hydrogenation of quinolines. Cobalt-based catalysts, for example, have been used with formic acid as the hydrogen source under mild conditions. rsc.org Iridium catalysts have also been shown to be effective for the asymmetric transfer hydrogenation of quinolines, yielding chiral tetrahydroquinolines with high enantiomeric excess. acs.org Additionally, ammonia (B1221849) borane (B79455) has been utilized as a convenient hydrogen source in transfer hydrogenation reactions catalyzed by various transition metals, including nickel and manganese. researchgate.net

| Methodology | Catalyst | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Manganese(I) pincer complex | Secondary alcohols | Atom-economical, water as the only byproduct. | acs.org |

| Transfer Hydrogenation | Cobalt complex | Formic acid | Mild reaction conditions. | rsc.org |

| Asymmetric Transfer Hydrogenation | Iridium complex | Not specified | Produces chiral tetrahydroquinolines with high enantioselectivity. | acs.org |

| Transfer Hydrogenation | Nickel or Manganese complex | Ammonia borane | Utilizes a convenient hydrogen donor. | researchgate.net |

Metal-Mediated Reductive Cyclization Strategies

Metal-mediated reductive cyclization offers a direct route to the tetrahydroquinoline core from acyclic precursors. These domino reactions often involve the reduction of a nitro group followed by an intramolecular cyclization and subsequent reduction. nih.gov For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved using a reduction-reductive amination strategy under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst. nih.gov This multi-step sequence is initiated by the catalytic reduction of the nitro group, which then leads to the formation of a cyclic imine that is further reduced to the final tetrahydroquinoline product. nih.gov

Strategies for Regioselective and Stereoselective Introduction of Substituents

The synthesis of a specifically substituted tetrahydroquinoline like 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline requires precise control over the placement of the methoxy (B1213986) and methyl groups.

Introduction of the 8-Methoxy Group

The 8-methoxy group is typically introduced by starting with a precursor that already contains this functionality. For example, 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline. researchgate.net The hydroxyl group at the 8-position can be methylated to yield the desired 8-methoxyquinoline, which then serves as the starting material for the subsequent reduction to the tetrahydroquinoline. researchgate.net Alternatively, the synthesis can begin with precursors where the methoxy group is already in place on the aniline ring before the construction of the quinoline or tetrahydroquinoline skeleton.

Installation of Methyl Groups at C2 and C5 Positions

The introduction of methyl groups at the C2 and C5 positions can be achieved through various synthetic strategies. The C2-methyl group is often incorporated by using a starting material that will form this substitution pattern during the quinoline ring synthesis. For instance, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce 2-methylquinolines.

The installation of a methyl group at the C5 position can be more challenging and often requires specific synthetic routes or functionalization of a pre-formed quinoline or tetrahydroquinoline ring. Direct C-H functionalization methods are emerging as powerful tools for the regioselective introduction of substituents on heterocyclic rings. mdpi.com While the majority of C-H functionalizations on quinolines occur at the C2 or C8 positions due to the directing effect of the nitrogen atom, specific conditions and directing groups can be employed to target other positions. mdpi.com

For the synthesis of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, a plausible strategy would involve the synthesis of 8-methoxy-2,5-dimethylquinoline (B3162631) followed by its reduction. The synthesis of the substituted quinoline itself could be accomplished through multi-step sequences involving the construction of the quinoline ring from appropriately substituted aniline and carbonyl compounds.

Late-Stage Functionalization Techniques for Modifying the Tetrahydroquinoline Scaffold

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules like tetrahydroquinolines at a late point in the synthetic sequence. This approach avoids the need for de novo synthesis for each new analog, enabling rapid diversification of the core structure. The primary methods for LSF of the tetrahydroquinoline scaffold involve the activation of otherwise inert C–H bonds. researchgate.net

Palladium-catalyzed directing-group-assisted C–H activation is a prominent technique. researchgate.net For instance, regioselective halogenation at the C8 position of the tetrahydroquinoline ring can be achieved, providing a synthetic handle for further transformations such as arylation, alkenylation, cyanation, and silylation. researchgate.net While not directly targeting the 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, these methods showcase the potential for modifying related scaffolds. Another approach involves rhodium(III)-catalyzed C–H activation for the arylation of indolines at the C7 position, a strategy that could potentially be adapted for the C8 functionalization of tetrahydroquinolines. researchgate.net

Furthermore, methods for functionalizing the α-methylene C–H bonds (adjacent to the nitrogen) have been developed, which are crucial for introducing substituents at the C2 position. researchgate.net These metal-catalyzed transformations are vital for creating analogs with diverse substitution patterns, enhancing the structural complexity and potential biological activity of the resulting molecules. researchgate.netnih.gov

Chiral Synthesis of 8-Methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

The creation of a specific enantiomer of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed for the asymmetric synthesis of chiral tetrahydroquinolines.

Enantioselective Catalytic Hydrogenation and Transfer Hydrogenation

The most direct route to chiral tetrahydroquinolines is the asymmetric hydrogenation of the corresponding quinoline precursor. pku.edu.cn This method is highly atom-economical. Transition metal catalysts, particularly those based on iridium, ruthenium, and rhodium, have proven effective. pku.edu.cndicp.ac.cnmdpi.com

For example, iridium complexes with chiral ligands like (R)-MeO-BIPHEP have been used for the highly enantioselective hydrogenation of 2-substituted quinolines, achieving enantiomeric excesses (ee) up to 96%. pku.edu.cndicp.ac.cn The choice of solvent can be critical, with aprotic solvents often providing better enantioselectivities than alcoholic solvents. dicp.ac.cn Similarly, phosphine-free chiral cationic ruthenium catalysts have been developed that show excellent reactivity and enantioselectivity in the hydrogenation of various 2-alkyl-substituted quinolines. pku.edu.cn

Metal-free hydrogenation systems have also been explored. Chiral borane catalysts, derived in situ from chiral dienes, have been successfully used for the hydrogenation of 2,4-disubstituted quinolines, yielding tetrahydroquinolines with high diastereoselectivity and enantioselectivity (up to 98% ee). acs.org

Table 1: Examples of Catalysts in Asymmetric Hydrogenation of Quinolines

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Iridium/(R)-MeO-BIPHEP | 2,6-Disubstituted Quinolines | Up to 96% | pku.edu.cn |

| Cationic Ruthenium/(R,R)-1a | 2-Alkyl-Substituted Quinolines | >99% | pku.edu.cn |

| Chiral Borane/Diene | 2,4-Disubstituted Quinolines | 86–98% | acs.org |

This table presents data for related quinoline and dihydroisoquinoline structures to illustrate the potential of these methods.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions construct the chiral tetrahydroquinoline ring from acyclic precursors. These methods offer a high degree of control over the stereochemistry of the final product.

One such approach is the Pd-catalyzed enantioselective carboamination, which generates a C–N bond, a C–C bond, and a stereocenter in a single step. nih.gov This method has been applied to synthesize tetrahydroquinolines with quaternary carbon stereocenters in high enantiomeric excess. nih.gov Another powerful strategy is the inverse-electron-demand aza-Diels–Alder reaction. This has been used to produce highly functionalized tetrahydroquinolines diastereoselectively from aza-ortho-quinone methide precursors and bifunctional olefins under mild conditions. nih.gov

Brønsted acid catalysis also plays a significant role. Chiral phosphoric acids can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction to afford tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org Similarly, a relay strategy combining visible-light-induced cyclization with chiral phosphoric acid-catalyzed transfer hydrogenation has been developed for the synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org

Chiral Auxiliary-Based Synthetic Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

Commonly used auxiliaries include pseudoephedrine and its analog, pseudoephenamine. wikipedia.orgnih.gov These can be reacted with a carboxylic acid to form an amide. Deprotonation of the α-proton followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the chiral auxiliary. nih.gov While widely used for creating chiral centers in acyclic systems, their application can be extended to the synthesis of heterocyclic structures.

Another important class of auxiliaries is based on chiral sulfinamides, such as tert-butanesulfinamide. researchgate.net These have been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids, a class of compounds structurally related to tetrahydroquinolines. researchgate.net The chiral N-tert-butanesulfinyl imines derived from these auxiliaries undergo diastereoselective additions with nucleophiles, establishing the key stereocenter. ua.es

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol and Alkylation Reactions | High diastereoselectivity, predictable stereochemistry | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylation of Amide Enolates | Forms crystalline derivatives, high stereocontrol | nih.gov |

| (R)- and (S)-tert-Butanesulfinamide | Synthesis of Chiral Amines | Forms stable sulfinylimines, readily cleaved | researchgate.netua.es |

Kinetic Resolution Techniques for Enantiopurity

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.org

A notable method for the kinetic resolution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines involves lithiation at the 2-position in the presence of the chiral ligand (-)-sparteine. nih.govwhiterose.ac.uk The resulting organolithium intermediate is configurationally stable at low temperatures and can be trapped with an electrophile. This process achieves very high levels of enantioselectivity, providing both the enantioenriched unreacted starting material and the 2,2-disubstituted product. nih.gov

Enzymatic kinetic resolution is another powerful approach. For instance, lipase (B570770) from Candida antarctica can be used to resolve racemic (±)-8-amino-5,6,7,8-tetrahydroquinoline through selective acylation, yielding one enantiomer as the acetate (B1210297) and leaving the other as the unreacted amine. nih.govwikipedia.org

More recently, a copper-catalyzed asymmetric borylation has been developed for the kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines. This highly efficient method yields chiral 3-boryl-1,2,3,4-tetrahydroquinolines and the recovered 2-substituted 1,2-dihydroquinoline (B8789712) with excellent enantioselectivities and high selectivity factors. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline |

| (-)-sparteine |

| (R)-MeO-BIPHEP |

| 2-aminochalcones |

| N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines |

| tert-butanesulfinamide |

| pseudoephedrine |

| pseudoephenamine |

| 3-boryl-1,2,3,4-tetrahydroquinolines |

| (±)-8-amino-5,6,7,8-tetrahydroquinoline |

Mechanistic Investigations and Reaction Dynamics Pertaining to 8 Methoxy 2,5 Dimethyl 1,2,3,4 Tetrahydroquinoline

Detailed Analysis of Reaction Mechanisms in Tetrahydroquinoline Synthesis

The formation of the tetrahydroquinoline skeleton can be achieved through several mechanistic pathways, with the Povarov reaction (a formal aza-Diels-Alder reaction) being one of the most versatile and studied routes. This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene to construct the heterocyclic ring.

Initially, the Povarov reaction was conceptualized as a concerted [4+2] cycloaddition. However, subsequent mechanistic studies, including the trapping of intermediates and computational analyses, have provided substantial evidence for a stepwise mechanism. The reaction is now widely understood to proceed through a sequential Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type) or aza-Michael/1,6-conjugate addition sequence.

Another significant pathway to tetrahydroquinolines is the reduction of the corresponding quinoline (B57606) precursors. This can be achieved via catalytic hydrogenation, which involves the addition of hydrogen across the double bonds of the quinoline ring, often mediated by transition metal catalysts. Domino or cascade reactions offer an efficient alternative, where multiple bond-forming events occur in a single pot without the isolation of intermediates, leading to the rapid assembly of complex tetrahydroquinoline structures.

The stepwise nature of the Povarov reaction involves the formation of distinct intermediates that dictate the reaction's course and stereochemical outcome. The reaction is typically initiated by the acid-catalyzed formation of an iminium ion from an aniline and an aldehyde. This electrophilic iminium ion then reacts with an electron-rich alkene.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of these reactions. These studies suggest that the Lewis acid-catalyzed aza-Diels-Alder reaction can proceed through a two-step mechanism involving a stabilized zwitterionic intermediate. The formation of this intermediate is often the rate-determining step. Following the initial carbon-carbon bond formation, a subsequent intramolecular cyclization leads to the tetrahydroquinoline ring.

In certain synthetic strategies, aza-ortho-xylylenes (AOX) have been identified as key reactive intermediates. These are generated in situ from 1,2-dihydroquinolines through dearomatization, catalyzed by a Brønsted acid. The highly reactive AOX can then be trapped by various reagents to afford substituted tetrahydroquinolines. The transition states in these reactions are influenced by the catalyst, solvent, and the electronic and steric nature of the substrates. For instance, in asymmetric syntheses, the transition state assembly involves the chiral catalyst, which creates a chiral environment to direct the approach of the reactants.

Catalysts and reaction conditions play a pivotal role in directing the reaction pathway and controlling the selectivity of tetrahydroquinoline synthesis. The choice of catalyst can determine whether a reaction proceeds, for example, via a concerted or a stepwise mechanism, and can influence which stereoisomer is formed preferentially.

Catalyst Effects:

Lewis and Brønsted Acids: These are commonly used to activate the imine component in the Povarov reaction, increasing its electrophilicity and accelerating the reaction. Chiral phosphoric acids, a type of Brønsted acid, have proven highly effective in catalyzing enantioselective Povarov reactions and other cyclizations to form chiral tetrahydroquinolines.

Transition Metal Catalysts: Palladium, iridium, gold, and manganese complexes are widely employed in various synthetic routes. Palladium catalysts, often in conjunction with chiral ligands, are used in asymmetric [4+2] cycloaddition reactions. Iridium catalysts are particularly effective for the asymmetric hydrogenation of quinolines. Gold catalysts can facilitate tandem hydroamination/asymmetric transfer hydrogenation sequences.

Organocatalysts: Chiral organic molecules, such as quinine-derived squaramides and thioureas, have emerged as powerful catalysts for the enantioselective construction of complex tetrahydroquinoline scaffolds through cascade reactions.

Reaction Conditions:

Solvent: The polarity of the solvent can significantly impact reaction rates and stereoselectivity. In some Ir-catalyzed asymmetric hydrogenations, a switch in solvent from a non-coordinating one (like toluene) to a coordinating one (like ethanol) can even reverse the enantioselectivity, leading to the formation of the opposite enantiomer. This is often attributed to different transition state organizations stabilized by solvent molecules.

Base: In reactions where a catalyst's resting state needs to be regenerated or a proton needs to be abstracted, the choice of base is crucial. In a manganese-catalyzed synthesis via the borrowing hydrogen methodology, the combination of bases (KH and KOH) was found to preferentially produce the tetrahydroquinoline over the quinoline. Similarly, in a [4+2] annulation reaction, the organic base DBU was found to be more efficient than inorganic bases like Cs₂CO₃.

| Catalyst/Catalyst System | Reaction Type | Key Role/Effect | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Povarov Reaction, Dehydrative Cyclization/Asymmetric Reduction | Acts as a sole catalyst for both cyclization and subsequent enantioselective reduction. | |

| Palladium/Chiral Ligands (e.g., YuePhos) | Asymmetric [4+2] Cycloaddition | Enables stereodivergent synthesis by switching ligands, providing access to multiple stereoisomers. | |

| Iridium/Chiral Ligands | Asymmetric Hydrogenation of Quinolines | Achieves high enantioselectivity; solvent can control which enantiomer is formed. | |

| Gold/Chiral Phosphate | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Acts as a π-Lewis acid for hydroamination and a chiral Lewis acid for hydrogenation. | |

| Manganese PN³ Pincer Complex | Borrowing Hydrogen Methodology | Facilitates atom-efficient synthesis from alcohols; base selection influences selectivity for tetrahydroquinoline vs. quinoline. | |

| Quinine-Derived Squaramide | Asymmetric Catalytic Cascade | Organocatalyst for constructing spiro-tetrahydroquinoline scaffolds with high diastereo- and enantioselectivity. |

Kinetic Studies of Key Transformations in the Synthesis of Substituted Tetrahydroquinolines

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for the synthesis of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline are scarce in the literature, studies on related systems offer valuable information.

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. The successful kinetic resolution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines using n-butyllithium in the presence of the chiral ligand sparteine (B1682161) highlights the difference in activation energies for the deprotonation of the two enantiomers. Such studies allow for the determination of the relative rates of reaction and provide a measure of the enantioselectivity (s-factor).

In situ spectroscopic techniques, such as ReactIR, have been used to monitor reaction progress in real-time. For the lithiation of N-Boc-tetrahydroquinolines, ReactIR spectroscopy showed that the reaction is fast even at -78 °C. Variable temperature NMR spectroscopy can be used to determine the energetic barriers for dynamic processes, such as the rotation of the tert-butoxycarbonyl (Boc) group, which was found to be fast on the timescale of the lithiation reaction.

For catalyzed reactions, kinetic experiments can help elucidate the role of the solvent and other additives. In an Ir-catalyzed asymmetric hydrogenation, kinetic studies indicated that ethanol (B145695) molecules could participate in the enantiocontrol step, leading to a reversal of enantioselectivity. These studies suggested that ethanol acts as a hydrogen-bond donor, activating the quinoxaline (B1680401) substrate through hydrogen bonding.

Regioselectivity and Stereoselectivity Control in Tetrahydroquinoline Formation

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline. The substitution pattern on the aromatic ring and the stereochemistry at the chiral centers must be precisely controlled.

Regioselectivity in tetrahydroquinoline synthesis is governed by a combination of electronic and steric factors inherent to the substrates and reagents.

Electronic Effects: In the Povarov reaction, the intramolecular cyclization step is an electrophilic aromatic substitution. The position of cyclization on the aniline ring is directed by the electronic properties of the substituents. Electron-donating groups on the aniline ring activate the ortho and para positions, facilitating the cyclization. For a substrate like 3-methoxyaniline, which would be a precursor for an 8-methoxy-tetrahydroquinoline, the cyclization is directed to the position ortho to the amino group and para to the methoxy (B1213986) group.

Steric Effects: Steric hindrance can play a decisive role in determining the regiochemical outcome. In the reaction of an imine with an unsymmetrical alkene, the alkene will typically approach the imine in a way that minimizes steric repulsion between the substituents. Similarly, in palladium-catalyzed heteroannulation reactions, ligand bulk can be used to override the inherent substrate bias and control the regioselectivity of C-C bond formation. In some cases, a change in the electrophile can lead to an unexpected change in regioselectivity, which DFT studies have attributed to subtle changes in the structure of the organometallic intermediate.

The synthesis of tetrahydroquinolines with multiple stereocenters requires precise control over both diastereoselectivity and enantioselectivity.

Diastereoselectivity: In reactions that create two or more stereocenters in a single step, one diastereomer is often formed in preference to the others. For example, the three-component Povarov reaction often yields cis-2,4-disubstituted tetrahydroquinolines with high diastereoselectivity. In the hydrogenation of 2,3-disubstituted quinolines, excellent diastereoselectivity (>25:1 dr) for the cis-tetrahydroquinoline product has been achieved. This selectivity is controlled by the thermodynamics of the intermediates and the steric interactions in the transition state leading to the different diastereomers.

Enantioselectivity: The formation of a single enantiomer is typically achieved using chiral catalysts or auxiliaries. Chiral phosphoric acids, chiral metal-ligand complexes, and chiral organocatalysts create a chiral pocket or environment around the reactants. This forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. Excellent enantioselectivities (often >90% ee) have been reported for a wide range of tetrahydroquinoline syntheses. An important development is the concept of stereodivergent synthesis, where by simply switching the chiral ligand, it is possible to selectively synthesize multiple different stereoisomers of a product.

| Methodology | Catalyst/Reagent | Substrates | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Asymmetric [4+2] Cycloaddition | Pd/Chiral Ligands (Meng-2, YuePhos) | Vinyl benzoxazinanones and α-arylidene succinimides | Up to 98% ee; stereodivergent access to six stereoisomers. | |

| Dehydrative Cyclization/Asymmetric Reduction | Chiral Phosphoric Acid | 2-Aminochalcones | Excellent yields and enantioselectivities. | |

| Asymmetric Hydrogenation | Ir-Catalyst | 2-Aryl-substituted quinolines | Up to 98% ee (R) and 94% ee (S) by solvent control. | |

| Aza-Michael-Michael-Lactonization Cascade | N-Heterocyclic Carbene | 2'-aminophenylenones and 2-bromoenals | >25:1 dr and up to 98.7% ee. | |

| Michael/Aza-Henry Tandem Reaction | Chiral Bifunctional Thiourea | (E)-2-nitro-N-styrylanilines and aldehydes | Up to 20:1 dr and >99% ee. |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the carbon framework, proton environments, and their connectivity.

1H NMR and 13C NMR for Primary Structural Assignment

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

For the related compound, 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline , the reported ¹H NMR spectrum in CDCl₃ shows characteristic signals. The aromatic protons appear in the downfield region, typically between δ 6.4 and 7.0 ppm. The methoxy (B1213986) group protons are expected as a sharp singlet around δ 3.8 ppm. The protons on the tetrahydroquinoline ring system would appear in the upfield region. The methyl group at the C2 position would be a doublet, coupled to the adjacent proton.

The ¹³C NMR spectrum of 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline complements the ¹H NMR data. The aromatic carbons resonate in the δ 110-150 ppm range, with the carbon attached to the methoxy group appearing at the lower field end of this range. The methoxy carbon itself would have a characteristic shift around δ 55 ppm. The aliphatic carbons of the tetrahydroquinoline ring and the C2-methyl group would appear in the upfield region (δ 20-50 ppm).

For the target compound, 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, one would expect to see an additional singlet in the ¹H NMR spectrum corresponding to the C5-methyl group, likely in the aromatic region but shielded compared to the aromatic protons. In the ¹³C NMR spectrum, an additional signal for the C5-methyl carbon would be present.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetrahydroquinoline Derivatives Data for 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.95-6.46 (m) | 144.9, 129.4, 126.9, 121.3, 117.1, 114.1 |

| OCH₃ | ~3.8 (s) | ~55.0 |

| C2-H | 3.40-3.36 (m) | 47.3 |

| C3-H₂ | 1.94-1.56 (m) | 30.3 |

| C4-H₂ | 2.83-2.73 (m) | 26.8 |

| C2-CH₃ | 1.21-1.18 (d) | 22.8 |

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, COSY would show correlations between the C2-proton and the protons on the C3-methylene group, and between the C3 and C4 protons, confirming the sequence of the saturated ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms. nih.gov Each CH, CH₂, and CH₃ group would give a cross-peak, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting different spin systems and identifying quaternary carbons. For instance, correlations from the methoxy protons to the C8 carbon and from the C5-methyl protons to the C4a, C5, and C6 carbons would confirm their positions on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. This is particularly useful for determining stereochemistry. For example, NOE correlations between the C2-methyl group and the C3-protons would help to define the conformation of the tetrahydroquinoline ring. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying functional groups.

The IR spectrum of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline is expected to show several characteristic absorption bands:

N-H Stretch : A peak in the region of 3300-3500 cm⁻¹ would indicate the secondary amine N-H bond.

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretch : Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

C-O Stretch : The C-O stretching of the methoxy group should produce a strong absorption band in the 1000-1300 cm⁻¹ range.

C-N Stretch : The aliphatic C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |

| Aliphatic C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the calculation of the molecular formula.

For 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline (C₁₂H₁₇NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for tetrahydroquinolines involve the loss of substituents and cleavage of the saturated ring. nih.gov For the title compound, expected fragmentation could include:

Loss of a methyl group ([M-15]⁺) : This would be a prominent fragmentation, especially the loss of the C2-methyl group, leading to a stable ion.

Retro-Diels-Alder (RDA) reaction : Cleavage of the tetrahydroquinoline ring can occur, providing characteristic fragment ions.

Loss of the methoxy group ([M-31]⁺) : This fragmentation pathway is also possible.

The presence of the nitrogen atom will dictate that the molecular ion peak has an odd nominal mass, following the nitrogen rule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. Typically, substituted quinolines exhibit multiple absorption bands. For 8-methoxyquinoline (B1362559) derivatives, absorption maxima (λ_max) are expected in the UV region, often with two or more distinct bands corresponding to π → π* transitions of the aromatic system. The methoxy and methyl substituents will cause a slight bathochromic (red) shift compared to the unsubstituted tetrahydroquinoline chromophore. mpu.edu.mo

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline or one of its derivatives can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute stereochemistry of any chiral centers. nih.gov This technique would also reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the premier methodology for separating and quantifying enantiomers. pensoft.netchiralpedia.com These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), to achieve separation. gcms.cz

While specific, detailed research findings on the chiral separation of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline are not extensively documented in publicly available literature, the methodologies applied to structurally similar tetrahydroquinoline and tetrahydroisoquinoline alkaloids provide a robust framework for its analysis. nih.govmdpi.com The strategies generally involve direct separation on a CSP or indirect separation following derivatization with a chiral agent.

High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation by HPLC is the most widely used approach for chiral analysis of alkaloid-like compounds. pensoft.net This is typically achieved using columns packed with a chiral stationary phase. For tetrahydroquinoline and its analogues, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs have demonstrated broad utility and high efficiency. nih.govmdpi.com

The selection of the mobile phase is crucial for optimizing separation and is dependent on the nature of the CSP and the analyte. For polysaccharide-based columns, a normal-phase mode using eluents like hexane/ethanol (B145695) or polar organic modes with acetonitrile/methanol (B129727) are common. pharm.or.jp Additives such as trifluoroacetic acid or triethylamine (B128534) are often incorporated in small amounts to improve peak shape and resolution, particularly for basic compounds like tetrahydroquinolines.

In a study on 8-amino-5,6,7,8-tetrahydroquinoline derivatives, the enantiomeric purity was successfully monitored by HPLC using a Daicel AD-RH chiral column, showcasing the applicability of such methods to the core tetrahydroquinoline structure. mdpi.com Similarly, the optical purity of chiral sulfides, precursors to 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, was confirmed to be 100% by chiral HPLC analysis. pharm.or.jp

Table 1: Example HPLC Conditions for Chiral Separation of an Analogous Compound This table presents data for a structurally related compound to illustrate a typical methodological approach.

| Parameter | Value |

| Compound | 1-Methyl-N-[(S)-1-phenylethyl]-2-phenylsulfanylethylamine |

| Instrument | Chiral HPLC |

| Column | Sumichiral OA 4700 (25cm x 4mm i.d.) |

| Mobile Phase | Hexane–EtOH–Trifluoroacetic Acid (960:40:4) |

| Flow Rate | 1.5 mL/min |

| Detection | Not Specified |

| Result | 100% ee, retention time: 12.0 min |

| Reference | pharm.or.jp |

Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric purity determination, particularly for volatile and thermally stable compounds. gcms.cz Similar to HPLC, direct separation can be achieved using capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz

An alternative, indirect GC approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (e.g., (–)-(1R)-menthyl chloroformate) to form a pair of diastereomers. researchgate.netscirp.org These diastereomers possess different physical properties and can be separated on a standard, achiral GC column. researchgate.netscirp.org This method is advantageous as it circumvents the need for specialized and often expensive chiral columns. For a series of substituted tetrahydroisoquinolines, this derivatization strategy allowed for successful separation and quantification of enantiomers on a non-polar GC column, achieving resolution factors greater than 1.5 in all cases. researchgate.net The selection of the derivatizing agent is critical to ensure the reaction proceeds to completion without racemization and that the resulting diastereomers are chromatographically resolvable.

Table 2: Example GC Conditions for Chiral Separation of Analogous Compounds via Derivatization This table presents data for structurally related compounds to illustrate a typical methodological approach following chiral derivatization.

| Parameter | Value |

| Compounds | Substituted 1,2,3,4-Tetrahydroisoquinolines |

| Derivatizing Agent | (–)-(1R)-Menthyl Chloroformate |

| Instrument | Gas Chromatograph |

| Column | Achiral Non-polar GC Column |

| Result | Successful resolution of diastereomeric carbamates |

| Resolution Factor (R) | > 1.5 for all tested compounds |

| Reference | researchgate.netscirp.org |

Theoretical and Computational Chemistry Studies of 8 Methoxy 2,5 Dimethyl 1,2,3,4 Tetrahydroquinoline

Electronic Structure Analysis and Reactivity Descriptors

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. nih.gov This method is employed to determine a compound's fundamental molecular properties, including optimized geometry, electronic structure, and chemical reactivity. For a molecule like 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This optimized structure is crucial as it serves as the basis for all subsequent property calculations.

DFT has been successfully applied to various substituted quinoline (B57606) and tetrahydroquinoline systems to understand their behavior. nih.govmdpi.com The choice of functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G**) is critical and is often selected based on benchmarking studies that show the best performance for predicting specific properties like NMR chemical shifts or vibrational frequencies. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. For substituted quinoline derivatives, DFT analyses are commonly used to calculate these orbital energies and the resulting energy gap to predict their reactivity profiles. nih.govresearchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

| Parameter | Significance for 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline |

|---|---|

| HOMO Energy | Indicates the electron-donating ability. A higher energy value suggests stronger nucleophilic character. |

| LUMO Energy | Indicates the electron-accepting ability. A lower energy value suggests stronger electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity and potential for biological activity. |

Chemical Potential, Electrophilicity, and Chemical Hardness Calculations

Derived from the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω) : This quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These parameters are instrumental in rationalizing the behavior of molecules in chemical reactions. For instance, a "soft" molecule (low chemical hardness) is generally more reactive than a "hard" molecule. researchgate.net These calculations have been applied to various quinoline derivatives to understand their potential as inhibitors or reactants. nih.gov

Table 2: Conceptual Global Reactivity Descriptors

| Descriptor | Formula | Interpretation for Reactivity |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High hardness indicates low reactivity; low hardness (softness) indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of the molecule to act as an electrophile. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements called conformations. youtube.com Conformational analysis is the study of the energy of these different conformers and the energy barriers between them. For a flexible molecule like 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, which has a non-planar saturated ring, multiple conformations are possible. These can include chair, boat, and twist-boat forms of the tetrahydroquinoline ring system. iscnagpur.ac.in

Computational Modeling of Reaction Pathways and Transition States

DFT is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. nih.gov This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.

For 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, such studies could be used to understand its synthesis, potential metabolic pathways, or its interactions with biological targets. mdpi.com By calculating the energies of all species along a proposed pathway, chemists can determine the most favorable route and rationalize experimental observations. For example, DFT calculations have been used to explore the hydrodenitrogenation mechanism of quinoline, identifying favorable pathways for the formation of 1,2,3,4-tetrahydroquinoline (B108954). nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or elucidate the structure of a synthesized compound.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov The predicted shifts for a proposed structure can be compared with experimental data. nih.gov A high correlation between theoretical and experimental values provides strong evidence for the correctness of the assigned structure. chemrxiv.org For complex molecules, this can be invaluable in assigning specific resonances to particular atoms. mdpi.com

Vibrational Frequencies : DFT calculations can also predict the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies often systematically deviate from experimental values, so they are typically multiplied by an empirical scale factor to improve agreement. nih.govarxiv.org This analysis helps in assigning specific vibrational modes (e.g., C-H stretches, C=C bends) to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. nih.govmdpi.com

Table 3: Comparison of Experimental vs. DFT-Calculated Spectroscopic Data (Illustrative for a Related Compound)

| Spectroscopic Parameter | Experimental Value (ppm or cm⁻¹) | Calculated Value (ppm or cm⁻¹) | Significance |

|---|---|---|---|

| ¹H NMR Chemical Shift (e.g., Ar-H) | ~6.5-7.5 | Calculated via GIAO-DFT | Confirms proton environments. |

| ¹³C NMR Chemical Shift (e.g., Ar-C) | ~110-150 | Calculated via GIAO-DFT | Confirms carbon skeleton. |

| IR Frequency (e.g., C-O stretch) | ~1200-1250 | Calculated via DFT (scaled) | Identifies functional groups. |

| IR Frequency (e.g., N-H stretch) | ~3300-3400 | Calculated via DFT (scaled) | Identifies functional groups. |

Note: The values in this table are representative for the tetrahydroquinoline scaffold and are for illustrative purposes only.

Non-Covalent Interactions and Intermolecular Forces Relevant to Chemical Behavior

The chemical behavior and physical properties of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline are significantly influenced by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, dictate how the molecule interacts with itself and with other molecules, affecting its aggregation, solubility, and potential biological activity. Theoretical and computational chemistry studies on 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline and structurally similar compounds have elucidated the nature and magnitude of these interactions, which are primarily categorized into hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Hydrogen Bonding

The structure of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline features a secondary amine within the tetrahydroquinoline ring and a methoxy (B1213986) group on the aromatic ring. The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can serve as a hydrogen bond donor. The oxygen atom of the methoxy group also presents a site for hydrogen bond acceptance.

Computational studies on analogous systems, such as the interaction between 7-hydroxyquinoline (B1418103) and methanol (B129727), provide insight into the strength of such hydrogen bonds. In these complexes, the binding energies, corrected for basis set superposition error and zero-point vibrational energy, can be significant. For a single methanol molecule interacting with 7-hydroxyquinoline, a binding energy of 26.85 kJ/mol has been calculated. When a second methanol molecule is introduced, forming a more complex hydrogen-bonded network, the total binding energy increases to 65.60 kJ/mol. unt.edu

These findings suggest that 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline can form moderately strong hydrogen bonds with suitable donor or acceptor molecules in its environment. The presence of both a donor (N-H) and acceptor (N and O) sites allows for the formation of diverse hydrogen-bonding motifs.

| Interaction Type | Interacting Species | Calculated Binding Energy (kJ/mol) |

|---|---|---|

| Strong Hydrogen Bond | 7-hydroxyquinoline-(methanol) | 26.85 |

| Strong Hydrogen Bond Network | 7-hydroxyquinoline-(methanol)₂ | 65.60 |

| Weak C—H···O/N Hydrogen Bond | methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate dimer | -12.4 to -22.4 |

Van der Waals Forces

Van der Waals forces are a set of attractive or repulsive forces between molecules (or between parts of the same molecule) other than those due to covalent bonds or electrostatic interaction of ions. They include London dispersion forces, dipole-dipole forces, and dipole-induced dipole forces. For a molecule like 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, with its permanent dipole moment and polarizable electron cloud, these forces are significant.

London dispersion forces, arising from temporary fluctuations in electron density, are present in all molecules and generally increase with the size and surface area of the molecule. Given the fused ring structure and multiple methyl and methoxy substituents, 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline is expected to exhibit considerable dispersion interactions.

| Interaction Pathway | Interaction Type | Total Interaction Energy (E_tot) (kJ/mol) | Dispersion Energy (E_dis) (kJ/mol) |

|---|---|---|---|

| Stacking of quinoline and carboxy groups | π-π Stacking | -45.8 | -66.2 |

| Combination of weak hydrogen bond and dispersion | Mixed | -22.4 | -25.3 |

π-π Stacking Interactions

The aromatic ring of the tetrahydroquinoline core in 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline allows for π-π stacking interactions with other aromatic systems. These interactions are crucial in the formation of supramolecular assemblies and can play a significant role in the binding of the molecule to biological targets.

Theoretical calculations on substituted quinoline derivatives have provided quantitative estimates of the energies associated with π-π stacking. In the case of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, the stacking of the quinoline and carboxy groups results in a total interaction energy of -45.8 kJ mol⁻¹. nih.gov A weaker stacking interaction between cyanophenyl moieties in the same crystal structure was calculated to have a total interaction energy of -24.3 kJ mol⁻¹. nih.gov

The geometry of the stacking, such as face-to-face or slipped-parallel, influences the strength of the interaction. For pairs of quinoline rings in other crystal structures, a mean separation of 3.4 Å has been observed, which is characteristic of π-π interactions. tandfonline.com The substituents on the aromatic ring, such as the methoxy and methyl groups in the title compound, can modulate the electronic properties of the π-system and thereby influence the strength and preferred geometry of these stacking interactions.

| Interacting Moieties | Total Interaction Energy (E_tot) (kJ/mol) | Electrostatic Energy (E_ele) (kJ/mol) | Dispersion Energy (E_dis) (kJ/mol) |

|---|---|---|---|

| Stacking of quinoline and carboxy groups | -45.8 | -25.5 | -66.2 |

| Stacking of cyanophenyl moieties | -24.3 | -12.1 | -31.5 |

Advanced Synthetic Applications and Chemical Transformations of the 8 Methoxy 2,5 Dimethyl 1,2,3,4 Tetrahydroquinoline Scaffold

Further Derivatization and Functionalization Reactions

The inherent reactivity of the 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline scaffold allows for a variety of chemical modifications at multiple sites, including the aromatic ring, the nitrogen atom, and the saturated carbocyclic portion of the molecule.

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups (EDGs): the 8-methoxy group, the 5-methyl group, and the secondary amino group (a fused alkylamino substituent). These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comwikipedia.org

The directing effects of these substituents determine the regioselectivity of substitution. chemistrytalk.orgchemistrytalk.org

8-Methoxy Group: This is a strong activating group and an ortho, para-director. It strongly activates the positions ortho (C7) and para (C5) to itself. However, the C5 position is already substituted with a methyl group.

5-Methyl Group: This is a weakly activating group and also an ortho, para-director. It activates the positions ortho (C4a, C6) and para (C8) to itself. The C8 position is already substituted.

Fused Amino Group: The N-H group is a strong activating, ortho, para-director. It directs towards the C5 and C7 positions.

Considering the cumulative influence of these groups, the C7 and C6 positions are the most electronically activated and sterically accessible for electrophilic attack. The 8-methoxy and the amino moiety strongly activate the C7 position, while the 5-methyl group activates the C6 position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to occur preferentially at the C7 position, with potential for substitution at the C6 position as well. For instance, the bromination of 8-methoxyquinoline (B1362559), a related parent compound, has been shown to yield the 5-bromo derivative as the sole product, highlighting the powerful directing effect of the methoxy (B1213986) group. researchgate.net

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen in the tetrahydroquinoline ring is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These transformations are crucial for introducing diverse functional groups, modulating the electronic properties of the scaffold, and preparing derivatives for various applications. researchgate.net

N-Alkylation is typically achieved by treating the tetrahydroquinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or cesium carbonate. acs.org A one-pot method involving the reaction of quinolines with aldehydes and a reducing agent, such as Hantzsch ester, catalyzed by arylboronic acid, provides a direct route to N-alkyl tetrahydroquinolines. acs.org This method demonstrates the unique ability of organoboron catalysts to act as both Lewis acids and hydrogen-bond donors. acs.org

N-Acylation involves the reaction of the tetrahydroquinoline with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. For example, N-furoylation, a specific type of N-acylation, has been successfully performed on related tetrahydroquinoline cores. researchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, NMP) | N-Alkyl-tetrahydroquinoline | acs.org |

| Reductive Amination | Aldehyde (R-CHO), Hantzsch Ester, Arylboronic Acid Catalyst | N-Alkyl-tetrahydroquinoline | acs.org |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine) | N-Acyl-tetrahydroquinoline | researchgate.net |

Selective Functionalization at the Saturated Ring Positions (C4, C3, C2)

Functionalization of the saturated portion of the tetrahydroquinoline ring allows for the introduction of new stereocenters and diverse chemical handles, significantly expanding the molecular complexity.

Functionalization at C4: The C4 position, being benzylic, is particularly susceptible to functionalization. One powerful strategy involves protecting the nitrogen atom, for example as a tert-butoxycarbonyl (Boc) carbamate, followed by hydroboration-oxidation. The reaction of the N-Boc protected tetrahydroquinoline with borane (B79455) (BH₃) and subsequent oxidation with hydrogen peroxide (H₂O₂) can introduce a hydroxyl group at the C4 position. This alcohol can then be further oxidized to the corresponding 4-keto derivative, 2,2-dimethyl-1,2,3,4-tetrahydroquinolin-4-one. Another highly selective method for C4 functionalization is through directed deprotonation using organolithium bases in the presence of specific ligands, followed by quenching with an electrophile. This allows for the direct formation of C-C bonds at the C4 position.

Functionalization at C2: The C2 position can also be selectively functionalized. Syntheses of optically pure (S)-2-functionalized 1,2,3,4-tetrahydroquinolines have been developed, demonstrating that modifications at this position are feasible, often starting from chiral precursors or employing asymmetric methodologies.

| Position | Methodology | Key Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C4 | Hydroboration-Oxidation | 1. N-Boc protection, 2. BH₃, 3. H₂O₂, NaOH | -OH (Hydroxyl) | |

| C4 | Directed Deprotonation-Alkylation | Organolithium (e.g., t-BuLi), Ligand (e.g., HMPA), Electrophile (e.g., MeI) | -Alkyl | |

| C2 | Asymmetric Synthesis | Chiral precursors / catalysts | Various functional groups |

Utilization as a Building Block in Complex Molecule Synthesis

The functionalized 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline scaffold serves as a valuable intermediate in the construction of more elaborate molecules, including natural products and other advanced organic structures.

Incorporation into Natural Product Synthesis Efforts

The tetrahydroquinoline core is a key structural motif found in a wide array of biologically active natural products. Alkaloids such as cuspareine, galipinine, and angustureine contain this heterocyclic system. Consequently, substituted tetrahydroquinolines are important intermediates in the total synthesis of natural products and their analogues. Specifically, 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, a close relative of the title compound, has been identified as a crucial intermediate in the synthesis of natural products. The strategic placement of the methoxy and methyl groups on the scaffold provides a synthetic handle and stereochemical information that can be carried through a synthetic sequence to achieve a complex natural product target.

Application in the Construction of Advanced Organic Architectures

Beyond natural products, the tetrahydroquinoline scaffold is employed in the design and synthesis of advanced organic architectures with tailored properties. The versatility of the core allows for its incorporation into larger molecules designed for specific functions, such as medicinal agents or materials. For example, structurally related tetrahydroisoquinolines have been developed as potent anticancer agents and as selective SK channel blockers. Furthermore, the 8-methoxy-tetrahydroquinoline framework is part of a class of potent inhibitors for D₄ dopamine (B1211576) receptors, which have been developed into radioligands for positron emission tomography (PET) imaging. These examples underscore the utility of the 8-methoxy-tetrahydroquinoline scaffold as a privileged core structure in medicinal chemistry for constructing advanced molecules that interact with biological systems.

Conclusions and Future Research Directions

Summary of Current Understanding and Methodological Advancements for Substituted Tetrahydroquinolines

The synthesis of the tetrahydroquinoline nucleus is a well-established area of organic chemistry, with a variety of methods available for the construction of this bicyclic system. Classical methods often involve the reduction of the corresponding quinoline (B57606). wikipedia.org More recent advancements have focused on developing more efficient, stereoselective, and atom-economical syntheses of substituted tetrahydroquinolines.

Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful strategy for the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov These reactions offer significant advantages in terms of efficiency and sustainability by minimizing waste and avoiding the isolation of intermediates. nih.gov Methodologies such as reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes have been successfully employed to generate diverse tetrahydroquinoline derivatives. nih.gov

For instance, the catalytic hydrogenation of quinolines is a common and effective method for preparing tetrahydroquinolines. A convenient method for the synthesis of optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has been developed through catalytic hydrogenation of the corresponding quinoline followed by classical chemical resolution. This highlights the importance of stereochemistry in the biological activity of these compounds.

Another significant area of advancement is the development of highly diastereoselective synthetic routes. For example, a [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes has been reported for the efficient synthesis of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities. frontiersin.org

The table below summarizes some of the key methodological advancements in the synthesis of substituted tetrahydroquinolines.

| Methodological Advancement | Description | Key Advantages | Reference(s) |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot without isolating intermediates. | High efficiency, atom economy, reduced waste. | nih.gov |

| Catalytic Hydrogenation | Reduction of the quinoline ring using a catalyst (e.g., Palladium, Ruthenium) and a hydrogen source. | High yields, potential for stereoselectivity. | |

| [4 + 2] Annulation | Cycloaddition reaction to form the tetrahydroquinoline ring system. | High diastereoselectivity, broad functional group tolerance. | frontiersin.org |

| One-Pot Syntheses | Multiple reaction steps are carried out in a single reaction vessel. | Time and resource-efficient, improved yields. | soton.ac.uk |

Prospective Research Avenues for 8-Methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

While there is a lack of specific published research on 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline, its structural features suggest several promising avenues for future investigation. The presence of a methoxy (B1213986) group at the 8-position and two methyl groups at the 2- and 5-positions can significantly influence the compound's physicochemical properties and biological activity compared to simpler analogs.

Synthesis and Characterization: The primary research avenue would be the development of an efficient and stereoselective synthesis for 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline. Drawing from established methodologies, a potential route could involve the appropriate substituted aniline (B41778) and a suitable cyclization strategy. Following a successful synthesis, thorough characterization using modern spectroscopic techniques (NMR, MS, IR) and single-crystal X-ray diffraction would be crucial to unequivocally establish its structure.

Biological Screening: Given that many substituted tetrahydroquinolines exhibit a range of biological activities, a broad biological screening of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline would be a logical next step. Areas of particular interest could include:

Anticancer Activity: Tetrahydroquinoline derivatives have been reported as potent anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. nih.gov The substitution pattern of the target molecule could lead to novel interactions with biological targets.

Antimicrobial and Antiviral Properties: The tetrahydroquinoline scaffold is found in compounds with known antimicrobial and antiviral activities. wikipedia.orgnih.gov

Central Nervous System (CNS) Activity: Certain tetrahydroquinolines have shown potential in the treatment of neurodegenerative diseases. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related analogs with variations in the substitution pattern would allow for the establishment of structure-activity relationships. This would provide valuable insights into the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds.

Emerging Methodologies and Interdisciplinary Research Opportunities in Tetrahydroquinoline Chemistry

The field of tetrahydroquinoline chemistry is continually enriched by the development of novel synthetic methodologies and the integration of interdisciplinary approaches.